molecular formula C13H13N B1610853 4-Methyl-2-m-tolyl-pyridine CAS No. 80635-91-2

4-Methyl-2-m-tolyl-pyridine

Cat. No. B1610853
CAS RN: 80635-91-2
M. Wt: 183.25 g/mol
InChI Key: YFOMNGOCTSDTAF-UHFFFAOYSA-N
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Description

“4-Methyl-2-m-tolyl-pyridine” is a chemical compound with the molecular formula C13H13N and a molecular weight of 183.25 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-Methyl-2-m-tolyl-pyridine”, often involves reactions with malononitrile . For instance, N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides can be treated with malononitrile to produce pyridone analogues . Additionally, 4-arylidene-thiazolidin-5-one analogues can be obtained by Knoevenagel reactions of 4-(diphenylamino)benzaldehyde with corresponding thiazolidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-m-tolyl-pyridine” is characterized by a pyridine ring substituted with a methyl group and a m-tolyl group . The compound contains a total of 28 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .


Physical And Chemical Properties Analysis

“4-Methyl-2-m-tolyl-pyridine” is a solid at room temperature . The compound should be stored under inert gas and in a dark place at room temperature .

Safety and Hazards

“4-Methyl-2-m-tolyl-pyridine” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4-methyl-2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOMNGOCTSDTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540640
Record name 4-Methyl-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80635-91-2
Record name 4-Methyl-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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